[2-(4-p-Tolyloxy-butyrylamino)-thiazol-4-yl]-acetic acid ethyl ester
Description
The compound [2-(4-p-Tolyloxy-butyrylamino)-thiazol-4-yl]-acetic acid ethyl ester belongs to a class of thiazole derivatives characterized by a central thiazole ring substituted with an acetic acid ethyl ester at position 4 and an amino group at position 2. The amino group is further modified with a 4-p-tolyloxy-butyryl chain, contributing to its unique physicochemical and biological properties. Thiazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic effects .
Properties
IUPAC Name |
ethyl 2-[2-[4-(4-methylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-23-17(22)11-14-12-25-18(19-14)20-16(21)5-4-10-24-15-8-6-13(2)7-9-15/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZHHVHDWVCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-p-Tolyloxy-butyrylamino)-thiazol-4-yl]-acetic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the p-Tolyloxy-butyrylamino Group: This step involves the reaction of the thiazole intermediate with p-tolyloxy-butyric acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(4-p-Tolyloxy-butyrylamino)-thiazol-4-yl]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the ethyl ester.
Scientific Research Applications
[2-(4-p-Tolyloxy-butyrylamino)-thiazol-4-yl]-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(4-p-Tolyloxy-butyrylamino)-thiazol-4-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Amino Group Substitutions
- Electron-Donating Groups: Oxo-[2-(4-Methoxy-phenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester (6b) (): Demonstrated potent anti-inflammatory activity due to the para-methoxy group on the phenylamino substituent, which enhances electron donation and membrane stabilization . Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate (): The methoxy group at the para position of the phenyl ring mirrors the p-tolyloxy group in the target compound, suggesting similar electronic effects . Target Compound: The p-tolyloxy (methyl ether) group is structurally analogous to methoxy, likely contributing to enhanced bioactivity through similar electronic effects.
- Electron-Withdrawing Groups: Ethyl 2-(2-[(2,5-dichlorophenyl)sulfonyl]amino-thiazol-4-yl)acetate (): Sulfonamide and chloro substituents introduce electron-withdrawing effects, which may shift activity toward antimicrobial or antiviral targets .
Thiazole Ring Modifications
- Position 4 Substituents :
- Most analogs, including the target compound, retain the acetic acid ethyl ester at position 4 (e.g., ). This group is critical for solubility and interaction with hydrophilic enzyme pockets.
- Ethyl 2-(5-methyl-2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (): A methyl group at position 5 sterically hinders interactions, highlighting the importance of substituent placement .
Key Insights :
- Anti-inflammatory Activity: Electron-donating groups (methoxy, tolyloxy) on the aryl amino moiety correlate with enhanced activity in both in vitro (HRBC stabilization) and in vivo (edema reduction) models .
- Antimicrobial Activity : Compounds with sulfonamide () or thiocarbamoyl-sulfanyl groups () show broad-spectrum effects, likely due to interference with bacterial membrane integrity .
- Antidiabetic Activity: Bulky substituents like cyclopropanesulfonyl and difluorophenoxy () enhance glucokinase activation, a key mechanism in diabetes therapy .
Physicochemical Properties
- Solubility : The acetic acid ethyl ester group improves aqueous solubility, critical for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
